Superior Racemization Resistance in Peptide Bond Formation vs. p-Nitrophenyl and 2,4,5-Trichlorophenyl Trifluoroacetates
In a direct comparative study using Anderson's racemization test, N-hydroxysuccinimide trifluoroacetate (III) demonstrated clear resistance to racemization, whereas p-nitrophenyl trifluoroacetate (I) and 2,4,5-trichlorophenyl trifluoroacetate (II) did not exhibit this resistance [1]. This indicates that reagent III is uniquely suited for couplings where preservation of chiral integrity is paramount.
| Evidence Dimension | Racemization Resistance |
|---|---|
| Target Compound Data | Resistant |
| Comparator Or Baseline | p-Nitrophenyl trifluoroacetate (I): Not resistant; 2,4,5-Trichlorophenyl trifluoroacetate (II): Not resistant |
| Quantified Difference | Qualitative (Resistant vs. Not resistant) |
| Conditions | Anderson's racemization test |
Why This Matters
This directly translates to higher yields of enantiomerically pure peptides, reducing costly purification steps and enabling the synthesis of complex, stereochemically defined therapeutics.
- [1] Sakakibara, S., & Inukai, N. (1966). The Trifluoroacetate Method of Peptide Synthesis. II. An Improved Synthesis of Bradykinin. Bulletin of the Chemical Society of Japan, 39(7), 1567–1572. View Source
